molecular formula C8H17ClFNO B1441677 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride CAS No. 1220036-72-5

4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride

Cat. No. B1441677
CAS RN: 1220036-72-5
M. Wt: 197.68 g/mol
InChI Key: COMONAPJUBWOBV-UHFFFAOYSA-N
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Description

4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride, also known as FEPP, is a chemical compound with the molecular formula C8H17ClFNO . It has an average mass of 197.678 Da and a monoisotopic mass of 197.098267 Da . This compound has gained interest in the field of medicinal chemistry due to its unique properties and potential applications.


Synthesis Analysis

The synthesis of 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride involves a multi-step reaction with two steps . The first step involves pyridine-2-sulfonyl fluoride and 1,8-diazabicyclo[5.4.0]undec-7-ene in toluene for 69 hours. The second step involves trifluoroacetic acid in dichloromethane for 4 hours at 22 °C under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride consists of 8 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom .

Scientific Research Applications

Drug Design and Development

4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride: is a piperidine derivative, a class of compounds that are pivotal in the pharmaceutical industry. Piperidine structures are found in more than twenty classes of pharmaceuticals, including alkaloids . This compound can be used as a building block in the synthesis of various drugs, particularly those targeting the central nervous system, due to its ability to cross the blood-brain barrier.

Synthesis of Heterocyclic Compounds

The piperidine moiety is a common feature in heterocyclic compounds, which are essential in medicinal chemistry. Researchers can use 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride to develop new methods for the synthesis of substituted piperidines, which are crucial for creating compounds with potential therapeutic effects .

Biological Activity Studies

This compound can be utilized in the study of biological activity, especially in the discovery and evaluation of new drugs. Its piperidine core is often associated with a wide range of pharmacological activities, making it a valuable compound for biological assays and screening .

Safety and Hazards

The safety data sheet for 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride indicates that it is hazardous . It is recommended to handle this compound under inert gas and protect it from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with skin, eyes, or clothing should be avoided, and it should not be inhaled or ingested . It is also harmful to aquatic life .

properties

IUPAC Name

4-(2-fluoroethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO.ClH/c9-3-6-11-7-8-1-4-10-5-2-8;/h8,10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMONAPJUBWOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCCF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220036-72-5
Record name Piperidine, 4-[(2-fluoroethoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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